PR Toxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

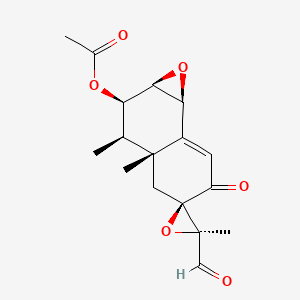

PR-toxin is an oxacycle.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Genetic Regulation

PR toxin is synthesized through a complex biosynthetic pathway involving several gene clusters. The primary precursor for its production is farnesyl diphosphate, which undergoes condensation and cyclization catalyzed by aristolochene synthase. The conversion of hydroxyl groups to aldehyde groups is critical for the formation of this compound from its precursors, such as eremofortin .

Key Biosynthetic Pathway Steps:

- Condensation of Farnesyl Diphosphate : Three molecules of farnesyl diphosphate are condensed.

- Catalysis by Aristolochene Synthase : This enzyme facilitates the cyclization process.

- Gene Clusters : The prx gene clusters (prx1 to prx4) play a significant role in regulating the biosynthesis of this compound .

Toxicological Aspects

This compound exhibits a range of toxic effects on biological systems. It has been shown to be mutagenic and potentially carcinogenic in animal studies. For instance, studies have demonstrated that this compound can inhibit DNA polymerase activity in rat liver cells and affect mitochondrial functions in various tissues .

Summary of Toxicological Findings:

- Mutagenicity : Confirmed through assays with Salmonella typhimurium and Saccharomyces cerevisiae.

- Carcinogenic Potential : Preliminary studies indicated tumor development in rats exposed to this compound .

- Inhibition of Enzymatic Activities : Significant inhibition of DNA polymerases and mitochondrial ATPase activities was observed .

Applications in Food Safety and Biocontrol

Given its toxic properties, understanding this compound's role in food safety is crucial. It can contaminate food products, particularly those derived from moldy grains or cheeses. Regulatory measures are necessary to limit exposure to this mycotoxin.

Food Safety Implications:

- Contamination Risks : Foods contaminated with Penicillium roqueforti can contain this compound, necessitating monitoring and regulation.

- Legislation : There are ongoing efforts to establish guidelines for acceptable levels of this compound in food products to ensure consumer safety .

Biocontrol Potential:

Interestingly, the toxic properties of this compound may also be harnessed for biocontrol applications against pathogenic microorganisms. Research suggests that certain secondary metabolites from fungi can inhibit the growth of other harmful fungi, indicating a potential use for this compound in agricultural settings .

Case Study 1: Toxicity Assessment in Livestock

A study assessed the impact of this compound on livestock health, revealing significant adverse effects when animals consumed contaminated feed. The findings highlighted the need for stringent monitoring protocols in animal feed production.

Case Study 2: Mycotoxin Detection Techniques

Research focused on developing chemometric tools for detecting mycotoxins, including this compound, in food samples. This study provided insights into effective methodologies for ensuring food safety and mitigating risks associated with mycotoxin contamination .

Eigenschaften

CAS-Nummer |

56299-00-4 |

|---|---|

Molekularformel |

C17H20O6 |

Molekulargewicht |

320.3 g/mol |

IUPAC-Name |

[(1aR,2R,3R,3'S,3aR,5R,7bS)-3'-formyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |

InChI |

InChI=1S/C17H20O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,7-8,12-14H,6H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1 |

InChI-Schlüssel |

GSPFUBNBRPVALJ-VIEAGMIOSA-N |

SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |

Isomerische SMILES |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@]4(C[C@]13C)[C@@](O4)(C)C=O)OC(=O)C |

Kanonische SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C=O)OC(=O)C |

Color/Form |

Brown, deep brown, yellowish green, and brown when produced by Penicillium roqueforti strain ATCC 6987, ATCC 6989, ATCC 09295, and ATC 10110, respectively, at 24 °C Crystals |

melting_point |

155-157 °C |

Key on ui other cas no. |

56299-00-4 |

Haltbarkeit |

Stable. |

Löslichkeit |

In water, 5.86X10+2 mg/L at 25 °C (est) |

Synonyme |

Penicillium roqueforti toxin PR Toxin PR-toxin |

Dampfdruck |

3.27X10-27 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.